3-Benzoyl-6-methoxy-4-(4-methylpiperazin-1-yl)quinoline hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of quinoline derivatives, such as the compound , has been a topic of interest in recent years due to their versatile applications in industrial and synthetic organic chemistry . Various synthesis protocols have been reported, including classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

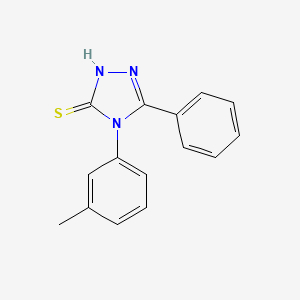

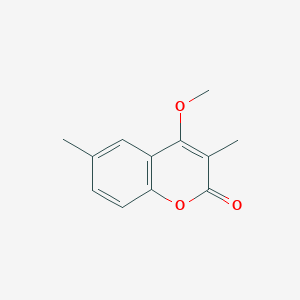

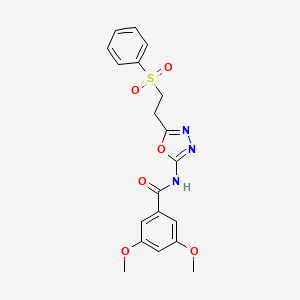

The molecular structure of “3-Benzoyl-6-methoxy-4-(4-methylpiperazin-1-yl)quinoline hydrochloride” consists of a quinoline core, which is a heterocyclic aromatic compound with a benzene ring fused to a pyridine ring . Attached to this core are various functional groups, including a benzoyl group, a methoxy group, and a methylpiperazinyl group.Chemical Reactions Analysis

Quinoline and its derivatives have been the subject of numerous studies investigating their chemical reactions . These studies have reported a wide range of synthesis protocols for the construction of the quinoline scaffold . For example, the Pfitzinger quinoline synthesis involves the reaction of isatin with a methylene carbonyl compound in the presence of a base .Aplicaciones Científicas De Investigación

Anticorrosive Materials

Quinoline derivatives, due to their high electron density and the presence of polar substituents like hydroxyl, methoxy, amino, and nitro groups, are effective at inhibiting metallic corrosion. These compounds adsorb onto metallic surfaces and form stable chelating complexes through coordination bonding, offering protection against corrosion in various environments (Verma, Quraishi, & Ebenso, 2020).

Antimicrobial and Antitumoral Properties

Quinoline derivatives have been explored for their antitumoral properties. Studies indicate that these compounds, including quinoxaline and its analogs, exhibit significant biological activity, including acting as catalyst ligands. The synthetic versatility of quinoxalines allows for the formation of compounds with potential antitumoral applications (Pareek & Kishor, 2015).

Therapeutical Potential

The combination of quinoline with other bioactive heterocyclic moieties, such as benzimidazole, has been the focus of medicinal chemistry research. These hybrid molecules exhibit a broad range of therapeutic potentials, including applications in treating cancer, bacterial and fungal infections, and DNA damage. The synthesis of quinoline-bearing benzimidazole derivatives leads to promising therapeutically active agents (Salahuddin et al., 2023).

Optoelectronic Materials

Quinazoline and pyrimidine derivatives, closely related to quinoline, have been used in the development of optoelectronic materials due to their luminescent properties. These compounds are integrated into devices for photo- and electroluminescence, showcasing the value of incorporating quinoline structures into π-extended conjugated systems for novel optoelectronic material creation (Lipunova et al., 2018).

Safety and Hazards

The compound is not intended for human or veterinary use and is for research use only. It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Propiedades

IUPAC Name |

[6-methoxy-4-(4-methylpiperazin-1-yl)quinolin-3-yl]-phenylmethanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O2.ClH/c1-24-10-12-25(13-11-24)21-18-14-17(27-2)8-9-20(18)23-15-19(21)22(26)16-6-4-3-5-7-16;/h3-9,14-15H,10-13H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFAGOPDRZNNOCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C3C=C(C=CC3=NC=C2C(=O)C4=CC=CC=C4)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methyl-2-(2-(phenylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2731965.png)

![2-[2-(2,5-Dimethyl-1-phenylpyrrol-3-yl)-2-oxoethyl]sulfanyl-7-methyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2731966.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2731969.png)

![Methyl 2-amino-2-[3-(4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2731970.png)

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-nitrobenzoate](/img/structure/B2731978.png)

![3-(4-ethylphenyl)sulfonyl-N-[(4-fluorophenyl)methyl]quinolin-4-amine](/img/structure/B2731980.png)